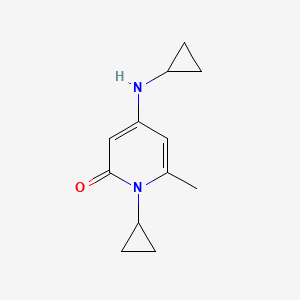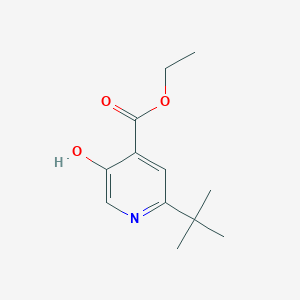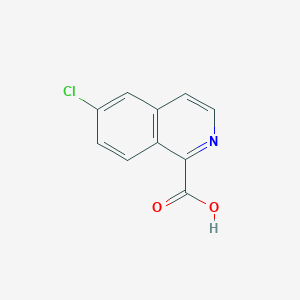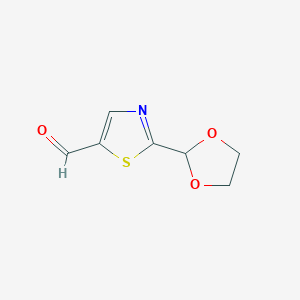
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
説明
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
科学的研究の応用
Synthesis of New Thiazole Derivatives
Research by Sinenko et al. (2017) explored the synthesis of chloromethyl derivatives of 1,3-thiazole, which included a compound similar to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde. These derivatives were used to obtain new low-molecular-weight aldehydes in the 1,3-thiazole series, highlighting the chemical's role in synthesizing novel compounds (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).
Asymmetric Synthesis of C-Nucleosides
Du et al. (1995) demonstrated the asymmetric synthesis of C-nucleosides using derivatives of 1,3-dioxolane and 1,3-thiazole, similar to the chemical . This research contributes to the understanding of synthetic pathways for creating structurally diverse nucleosides (Du, Qu, Lee, Newton, & Chu, 1995).
Synthesis of Derivatization Reagents
Zhou et al. (1998) utilized a compound structurally related to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde in the synthesis of 3-benzoylindolizine-5-carbaldehydes. These compounds were proposed as derivatization reagents for amino compounds in High-Performance Capillary Electrophoresis (HPCE), indicating potential applications in analytical chemistry (Zhou, Hu, & Hu, 1998).
Development of Bioactive Substances
In 2016, Sinenko et al. conducted research involving reactions of substituted 1,3-thiazole-5-carbaldehydes to obtain new 1,3-thiazole derivatives. These compounds were of interest as potential bioactive substances, suggesting applications in the development of new therapeutic agents (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACAIAPKGVQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)



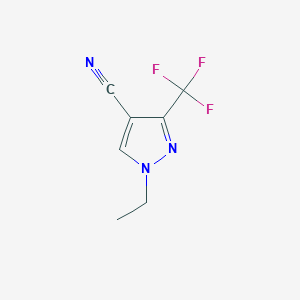

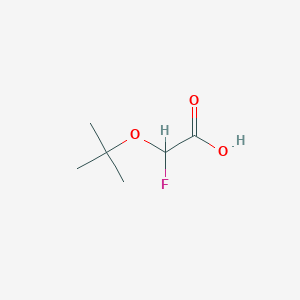
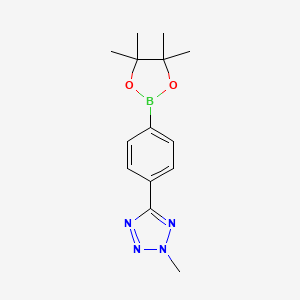
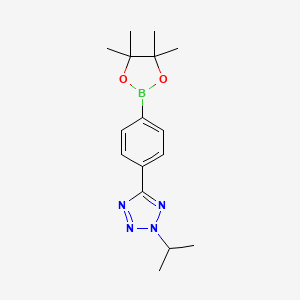
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
